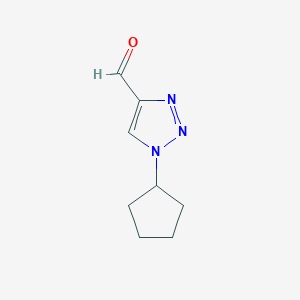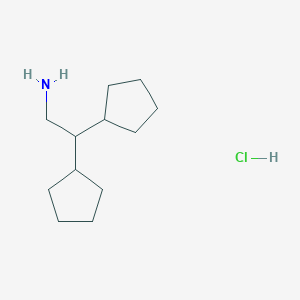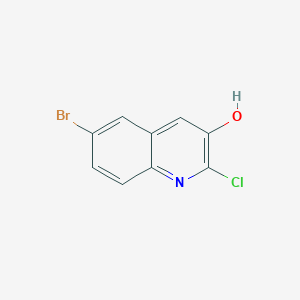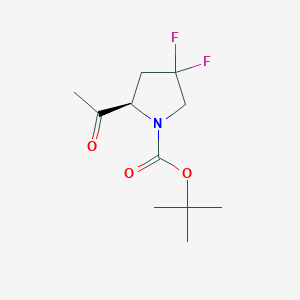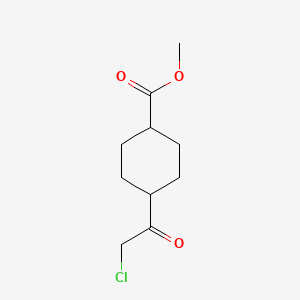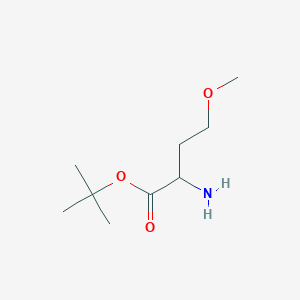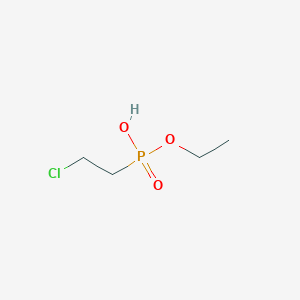
5-Bromoquinoline-2-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromoquinoline-2-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C10H6BrNO2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-2-carboxylic acid hydrochloride typically involves the bromination of quinoline-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In industrial settings, the production of 5-Bromoquinoline-2-carboxylic acid hydrochloride may involve large-scale bromination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Bromoquinoline-2-carboxylic acid hydrochloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline-2-carboxylic acid derivatives.
Reduction Products: Reduced quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Bromoquinoline-2-carboxylic acid hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of new materials and catalysts.
Biology: The compound is used in biological studies to investigate the interactions of quinoline derivatives with biological targets. It serves as a probe in biochemical assays.
Medicine: In medicinal chemistry, 5-Bromoquinoline-2-carboxylic acid hydrochloride is explored for its potential therapeutic properties. It is studied for its activity against various diseases, including cancer and infectious diseases.
Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals. It is also used in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Bromoquinoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Quinoline-2-carboxylic acid: A precursor in the synthesis of 5-Bromoquinoline-2-carboxylic acid hydrochloride.
5-Chloroquinoline-2-carboxylic acid: A similar compound with a chlorine atom instead of bromine.
8-Hydroxyquinoline: Another quinoline derivative with different functional groups.
Uniqueness: 5-Bromoquinoline-2-carboxylic acid hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H7BrClNO2 |
|---|---|
Poids moléculaire |
288.52 g/mol |
Nom IUPAC |
5-bromoquinoline-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H6BrNO2.ClH/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14;/h1-5H,(H,13,14);1H |
Clé InChI |
CLMNQDGVAQHOTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


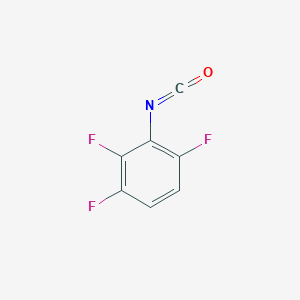
![(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride](/img/structure/B13564877.png)
